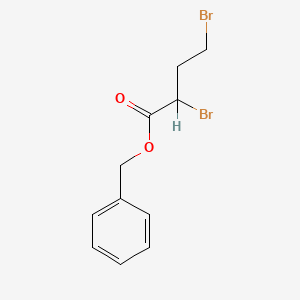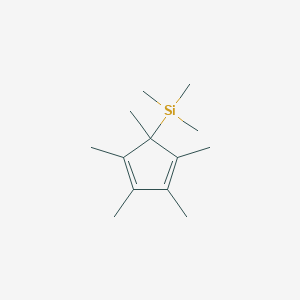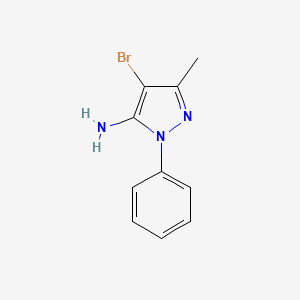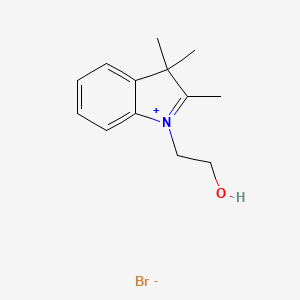
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Vue d'ensemble
Description
The compound "1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" is a derivative of indole, a heterocyclic structure with a nitrogen atom. This compound is not directly mentioned in the provided papers, but its structure suggests it is related to indole chemistry and could be involved in electrophilic substitution reactions similar to those described for other indole derivatives .
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including electrophilic substitution reactions. For instance, the paper on 2-hydroxyindoline-3-triethylammonium bromide discusses its use as a reagent for formal C3-electrophilic reactions of indoles with nucleophiles . This suggests that similar methods could potentially be applied to synthesize the compound , although the exact synthesis route for "1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" is not detailed in the provided papers.
Molecular Structure Analysis
While the molecular structure of "1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" is not directly analyzed in the provided papers, related compounds have been studied. For example, the molecular structure of 1,2-di(3-hydroxypyridinium)-ethylene dibromide has been characterized using X-ray diffraction and theoretical calculations . These techniques could be applied to determine the molecular structure of the compound , providing insights into its geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of indole derivatives is often centered around the indole ring. The paper on 2-hydroxyindoline-3-triethylammonium bromide indicates that indole derivatives can undergo electrophilic reactions at the C3 position . This could imply that "1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide" may also participate in similar reactions, although specific reactions involving this compound are not discussed in the provided literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their substitution patterns. The provided papers do not directly discuss the properties of "1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide," but they do provide insights into related compounds. For instance, the study of 1-hydroxy-2,2,6,6-tetramethylpiperidinium bromide salts includes their synthesis, crystal structures, and theoretical calculations . These findings could be used as a reference to hypothesize about the properties of the compound , such as its solubility, melting point, and stability.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- The alkylation of 2,3,3-trimethyl-3H-indole with 2-bromopropionamide followed by treatment with a base forms various heterocyclic compounds, such as 3,9,9,9a-tetramethyl-1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indol-2-one and 1-(1-carbamoylethyl)spiro[2H-indole-2,3’-[3H]naphtho[2,1-b]pyrans]. These compounds are crucial for advancing research in organic chemistry and pharmacology (Valaityte, Martynaitis, & Šačkus, 2004).
Corrosion Inhibition
- Indolium-based ionic liquids (IBILs), including 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium iodide, have been found effective in inhibiting corrosion of mild steel in acidic medium. These findings are significant for industries dealing with metal preservation and maintenance (Ahmed et al., 2019).
Nonlinear Optical Materials
- Compounds like (E)-2-(4-hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide have been synthesized and studied for their second harmonic generation capabilities. These materials are vital for applications in integrated photonics, optical data storage, and optical information processing. The research in this area contributes to the development of advanced optical technologies and materials science (Wen et al., 2020).
Synthesis of Organic and Medicinal Compounds
- 1-(1-Carbamoylethyl)-2,3,3-trimethyl-3H-indolium bromide is used in the synthesis of various organic compounds like 1-hydroxy-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-ones. These compounds have potential applications in medicinal chemistry, contributing to the development of new pharmaceuticals (Martynaitis et al., 2011).
Corrosion Inhibition in Oil and Gas Wells
- Novel cationic surfactants, including 1-dodecyl-2-((2-hydroxyethyl)imino)-1-methylpyrrolidin-1-ium bromide, have shown effectiveness as corrosion inhibitors for carbon steel pipelines in oil and gas well applications. This research is crucial for the oil and gas industry, focusing on the longevity and safety of infrastructure (Hegazy et al., 2016).
Fluorescent and Colorimetric pH Probes
- Compounds like BTABr (5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide) are synthesized for use as fluorescent and colorimetric pH probes. These probes are highly water-soluble and can potentially be used for real-time intracellular pH imaging, marking a significant contribution to biochemistry and cell biology research (Diana et al., 2020).
Propriétés
IUPAC Name |
2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO.BrH/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAPWPPOVDTKHL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385922 | |
| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |
CAS RN |
29636-94-0 | |
| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



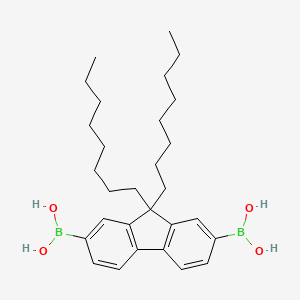
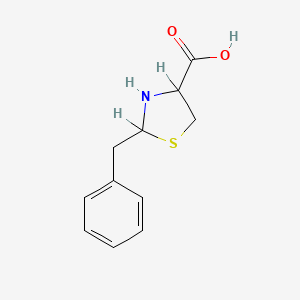
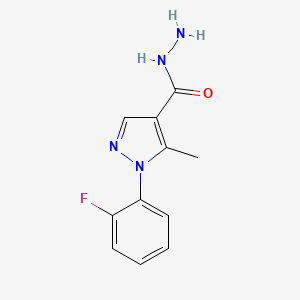
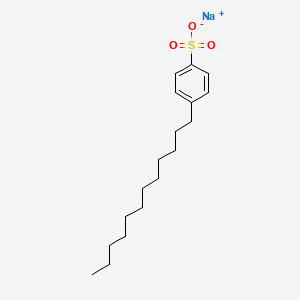
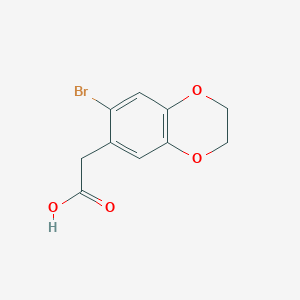
![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)
![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)
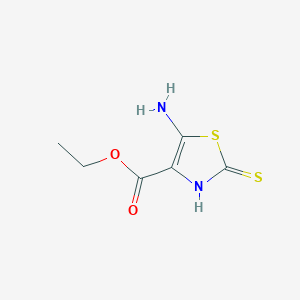

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)
![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)
